molecular formula C26H24FNO6S B264331 N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide

N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide

Cat. No. B264331
M. Wt: 497.5 g/mol
InChI Key: BBRIGFABVDMCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide, also known as Compound X, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X has shown potential applications in various fields of research such as cancer research, neuroscience, and immunology. In cancer research, N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X has been shown to modulate the activity of certain neurotransmitters, which could lead to the development of new drugs for the treatment of neurological disorders. In immunology, N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X has been shown to regulate the immune response, which could lead to the development of new immunomodulatory drugs.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X involves the inhibition of certain enzymes and receptors in the body. N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X can induce apoptosis and inhibit cell proliferation. N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, by binding to their receptors.
Biochemical and Physiological Effects
N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X can induce apoptosis and inhibit cell proliferation in cancer cells. In vivo studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X can modulate the activity of certain neurotransmitters, which could lead to the development of new drugs for the treatment of neurological disorders. N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X has also been shown to regulate the immune response, which could lead to the development of new immunomodulatory drugs.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X in lab experiments is its high potency. N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X has been shown to be effective at low concentrations, which can reduce the cost of experiments. Another advantage of using N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X is its specificity. N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X has been shown to have a high degree of specificity for certain enzymes and receptors, which can reduce the risk of off-target effects. However, one limitation of using N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are many future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X. One direction is the development of new drugs for the treatment of cancer. N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X has shown potential as a cancer therapeutic, and further research could lead to the development of new drugs that target specific types of cancer. Another direction is the development of new drugs for the treatment of neurological disorders. N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X has shown potential as a modulator of neurotransmitter activity, and further research could lead to the development of new drugs for the treatment of disorders such as Parkinson's disease and depression. Additionally, further research could be done on the immunomodulatory effects of N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X, which could lead to the development of new drugs for the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X involves a series of chemical reactions starting from commercially available starting materials. The synthetic route involves the condensation of 4-fluorobenzaldehyde with 3-acetyl-4-hydroxycoumarin to form a chalcone intermediate. The chalcone intermediate is then reacted with 3-mercapto-1,2-propanediol to form N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide X. The final product is purified by column chromatography to obtain a white solid with a high yield.

properties

Product Name

N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide

Molecular Formula

C26H24FNO6S

Molecular Weight

497.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-methylpropanamide

InChI

InChI=1S/C26H24FNO6S/c1-15-19(7-8-25(29)28(2)18-9-10-35(31,32)14-18)26(30)34-24-12-23-21(11-20(15)24)22(13-33-23)16-3-5-17(27)6-4-16/h3-6,11-13,18H,7-10,14H2,1-2H3

InChI Key

BBRIGFABVDMCAQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C4=CC=C(C=C4)F)CCC(=O)N(C)C5CCS(=O)(=O)C5

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CCC(=O)N(C)C5CCS(=O)(=O)C5

Origin of Product

United States

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